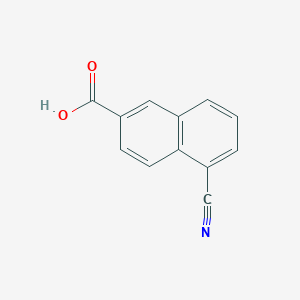

5-Cyano-2-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7NO2 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

5-cyanonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7NO2/c13-7-10-3-1-2-8-6-9(12(14)15)4-5-11(8)10/h1-6H,(H,14,15) |

InChI Key |

YMUOQUXRPWGOAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Cyano 2 Naphthoic Acid

Established Synthetic Pathways to 5-Cyano-2-naphthoic Acid and Analogues

Established routes to 5-Cyano-2-naphthoic acid often rely on a linear sequence of reactions, starting from readily available naphthalene (B1677914) precursors. These multi-step approaches meticulously build the target molecule by introducing and manipulating functional groups in a controlled manner.

Multi-Step Synthesis Approaches from Naphthalene Precursors

A common and practical approach to 5-Cyano-2-naphthoic acid begins with a substituted naphthalene bearing functional groups that can be chemically transformed into the desired cyano and carboxylic acid moieties. One such precursor is 5-amino-2-naphthol.

A plausible synthetic sequence is outlined below:

Diazotization and Bromination (Sandmeyer Reaction): The synthesis can be initiated from 5-amino-2-naphthol. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with a copper(I) bromide catalyst, in a classic Sandmeyer reaction, replaces the diazonium group with a bromine atom, yielding 5-bromo-2-naphthol. To improve the success of the Sandmeyer reaction, which can be problematic with activating groups like hydroxyls, a sulfonic acid group can be temporarily introduced at the 1-position to act as a protecting and activating group. This group is later removed by acid-catalyzed desulfonation.

Formation of a Naphthoic Acid Derivative: The hydroxyl group of 5-bromo-2-naphthol would then need to be converted to a carboxylic acid. A more direct precursor, if available, would be 5-bromo-2-methylnaphthalene. The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or through catalytic oxidation processes.

Esterification: To protect the carboxylic acid group during the subsequent cyanation step and to improve solubility in organic solvents, it is often converted to an ester, typically a methyl ester. This is achieved by reacting the naphthoic acid with methanol in the presence of an acid catalyst like sulfuric acid or with a reagent like thionyl chloride followed by methanol.

Cyanation of the Aryl Bromide: The bromo substituent at the 5-position is then converted to a cyano group. Palladium-catalyzed cyanation reactions are a modern and efficient method for this transformation. This typically involves reacting the bromo-naphthoate ester with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand.

Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is usually accomplished by treating the ester with a base, such as sodium hydroxide (B78521), followed by acidification.

This multi-step approach, while potentially lengthy, offers a reliable and well-precedented route to the target molecule, with each step being a well-established chemical transformation.

Regioselective Synthesis Techniques for Cyano and Carboxylic Acid Functionalization

The key to the synthesis of 5-Cyano-2-naphthoic acid is the precise placement of the functional groups. The regioselectivity in the established pathway described above is primarily dictated by the substitution pattern of the starting material, 5-amino-2-naphthol.

The Sandmeyer reaction is a cornerstone for introducing a variety of functional groups, including cyano and halo groups, at a specific position on an aromatic ring, directed by the initial position of the amino group. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Modern cross-coupling reactions provide powerful tools for regioselective functionalization. For instance, the introduction of the cyano group at the 5-position can be achieved with high selectivity through palladium-catalyzed cyanation of a 5-bromo-2-naphthoic acid derivative. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to optimize the yield and selectivity of this transformation.

Similarly, the introduction of the carboxylic acid group can be achieved regioselectively. If a precursor with a bromine at the 2-position and a cyano group at the 5-position were available (5-bromo-2-cyanonaphthalene), a palladium-catalyzed carbonylation could be employed to introduce the carboxylic acid moiety at the 2-position. This reaction involves the insertion of carbon monoxide into the aryl-palladium bond.

Novel and Evolving Synthetic Methodologies for Naphthoic Acid Derivatives

While traditional multi-step syntheses are reliable, the development of more convergent and efficient methods is an ongoing area of research. Novel strategies focus on constructing the naphthalene core with the desired functionalities already in place or on using advanced catalytic methods for direct functionalization.

Exploration of Cycloaddition Reactions in Naphthalene Ring Formation

The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent approach to constructing the naphthalene ring system. In the context of 5-Cyano-2-naphthoic acid synthesis, a hypothetical strategy could involve the reaction of a suitably substituted diene with a dienophile, where the substituents are precursors to the cyano and carboxylic acid groups.

For example, a patent for the synthesis of 3-cyano-1-naphthoic acid describes a Diels-Alder reaction between in situ-generated benzyne and a substituted pyrone derivative (3-bromocoumalate) to form a bromonaphthoate intermediate. A similar strategy could be envisioned for 5-Cyano-2-naphthoic acid, although the synthesis of the appropriately substituted diene and dienophile would be a significant synthetic challenge. The regiochemistry of the cycloaddition would be a critical factor to control.

Metal-Catalyzed Routes for Naphthalene Core Functionalization

Direct C-H bond functionalization of the naphthalene core is an attractive and atom-economical strategy that avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings.

While a direct one-pot C-H cyanation and carboxylation of naphthalene at the 5- and 2-positions, respectively, is currently a formidable challenge due to the difficulty in controlling the regioselectivity of sequential functionalizations, research in this area is rapidly advancing. The development of directing groups that can orchestrate the regioselective functionalization of the naphthalene nucleus is a key area of investigation.

Derivatization and Functional Group Interconversion from Related Naphthoic Acids

The synthesis of 5-Cyano-2-naphthoic acid can also be approached through the derivatization of more readily available naphthoic acid isomers or derivatives. Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another.

Key functional group interconversions relevant to the synthesis of 5-Cyano-2-naphthoic acid include:

Amine to Bromo: The conversion of an amino group to a bromo group via the Sandmeyer reaction is a classic and reliable FGI.

Bromo to Cyano: The transformation of an aryl bromide to an aryl nitrile is commonly achieved using metal-catalyzed cyanation reactions, as discussed previously.

Methyl to Carboxylic Acid: The oxidation of a methyl group to a carboxylic acid is a fundamental transformation in organic synthesis.

Ester to Carboxylic Acid: The hydrolysis of an ester to a carboxylic acid is a standard deprotection step.

Bromo to Carboxylic Acid: An alternative to methyl group oxidation is the conversion of a bromo substituent to a carboxylic acid. This can be achieved through lithium-halogen exchange followed by quenching with carbon dioxide, or via a palladium-catalyzed carbonylation reaction.

By strategically combining these FGI steps, various synthetic routes to 5-Cyano-2-naphthoic acid can be devised, starting from different substituted naphthalene precursors.

Mechanistic Studies of Synthetic Transformations

The synthesis of specifically substituted naphthalene derivatives such as 5-Cyano-2-naphthoic acid involves intricate chemical transformations. Understanding the underlying mechanisms is crucial for controlling the reaction outcomes and achieving the desired molecular architecture. This section delves into the mechanistic details of introducing the cyano group and the factors that govern the precise placement of substituents on the naphthalene core.

Reaction Mechanism Elucidation for Cyano Group Introduction

The introduction of a cyano group onto an aromatic ring, a process known as cyanation, can be achieved through various mechanistic pathways. For naphthalene derivatives, transition-metal-catalyzed C-H bond functionalization represents a prominent and modern approach. These reactions offer an efficient way to form carbon-carbon bonds directly from ubiquitous C-H bonds.

A general mechanism for a metal-catalyzed C-H cyanation reaction typically involves several key steps. For instance, in a palladium- or copper-catalyzed process, the reaction often initiates with the coordination of a directing group on the naphthalene substrate to the metal center. researchgate.netwikipedia.org This is followed by a C-H activation or metalation step, where the metal atom inserts into a specific C-H bond, forming a metallacyclic intermediate. nih.gov This step is often the rate-determining and regioselectivity-defining stage of the catalytic cycle.

Following C-H activation, the cyanide source, which can vary from traditional reagents like copper(I) cyanide in the Rosenmund-von Braun reaction to more modern electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), coordinates to the metal center. wikipedia.orgresearchgate.net The final crucial step is reductive elimination, where the C-CN bond is formed, and the desired cyanated naphthalene product is released. The active metal catalyst is regenerated, allowing it to re-enter the catalytic cycle. wikipedia.org

A specific example is the copper-catalyzed picolinamido-directed C-H cyanation of naphthalenes. researchgate.net In this methodology, a picolinamide group, pre-installed on the naphthalene ring, acts as a directing group, chelating to the copper catalyst and positioning it in proximity to a specific C-H bond (e.g., at the C8 position). This directed chelation facilitates the C-H activation step, leading to highly regioselective cyanation upon reaction with a cyano source like benzoyl cyanide. researchgate.net

Factors Influencing Regioselectivity and Stereoselectivity in Synthesis

Achieving high regioselectivity in the functionalization of naphthalenes is a significant synthetic challenge. researchgate.netresearchgate.net The naphthalene ring has two non-equivalent positions for substitution, the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7), which exhibit different reactivities. Traditional electrophilic aromatic substitutions are often difficult to control, leading to mixtures of products. researchgate.netacs.org

The primary factor influencing regioselectivity in modern synthetic methods is the use of directing groups . These are molecular templates that can be temporarily attached to the naphthalene starting material. By coordinating to the metal catalyst, these directing groups position the catalyst to activate a specific C-H bond that might otherwise be unreactive. acs.org The geometry and nature of the directing group and its linkage to the naphthalene scaffold are critical in determining the site of functionalization. For example, by carefully designing the directing template, it is possible to selectively target positions like C6 or C7, which are typically difficult to access. acs.org

The table below illustrates how the choice of a directing group template can influence the site of C-H activation on a naphthalene scaffold, based on findings from diversity-oriented functionalization studies.

| Directing Group Template | Target Position | Selectivity Outcome | Reference |

|---|---|---|---|

| Template with 2,6-disubstituted pyridyl moiety (e.g., T11) | C6 | Excellent C6-selectivity | acs.org |

| Template with a different backbone variant (e.g., T17, T18) | C6 | Lower yield and selectivity compared to T11 | acs.org |

| Template with 2-methyl pyridyl moiety (e.g., T8) | C6 | Improved C6-selectivity over initial attempts | acs.org |

| Carbonate-linked template (e.g., T22 on a naphthol) | C7 | High C7-selectivity for olefination reactions | acs.org |

Other factors that can influence regioselectivity include the identity of the oxidant and the specific reaction conditions in catalyzed reactions. For instance, in rhodium-catalyzed alkenylation, the choice of oxidant and olefin pressure was found to influence the ratio of β- to α-position functionalization. researchgate.net

Stereoselectivity is primarily relevant in syntheses involving the creation of chiral centers. For an achiral molecule like 5-Cyano-2-naphthoic acid, the key challenge lies in controlling regioselectivity rather than stereoselectivity.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of a target compound is a central goal in chemical synthesis. This is achieved through the systematic optimization of various reaction parameters to enhance reaction rates, minimize side product formation, and ensure efficient conversion of starting materials.

Key reaction conditions that are typically optimized include the choice of solvent, catalyst system (including the metal and its ligands), temperature, and reaction time. The solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby affecting the reaction yield. researchgate.net For example, studies on related heterocyclic syntheses have shown that changing the solvent from ethanol to acetonitrile can dramatically increase the product yield. researchgate.net

| Solvent | Energy Source | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | Sonication | 69% | researchgate.net |

| Methanol | Sonication | 60% | researchgate.net |

| Acetonitrile | Sonication | 92% | researchgate.net |

| Dioxane | Sonication | 85% | researchgate.net |

| Toluene | Sonication | 73% | researchgate.net |

Modern yield enhancement strategies often employ data-driven approaches like Bayesian optimization. nih.gov This method uses algorithms to explore a complex reaction space defined by multiple variables, such as catalyst concentration, ligand choice, and photocatalyst identity. By systematically evaluating a small subset of all possible reaction conditions, the algorithm can predict and identify the optimal conditions for achieving the highest yield. In one study on metallophotocatalysis, this approach was used to optimize a cross-coupling reaction by varying the photocatalyst, the concentration of a nickel catalyst, and the coordinating ligand. nih.gov This strategy successfully increased the reaction yield from an initial 71% to a final optimized yield of 88% by exploring only a small fraction of the total possible experiments. nih.gov

Such systematic optimization allows for the identification of synergistic effects between different components of the reaction mixture, leading to significant improvements in efficiency and yield.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Cyano 2 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. For 5-Cyano-2-naphthoic acid (C₁₂H₇NO₂), these techniques would confirm the presence and arrangement of the naphthalene (B1677914) core and its cyano and carboxylic acid substituents.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is predicted to show seven distinct signals: one for the acidic proton of the carboxyl group and six for the protons on the naphthalene ring system. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm), a characteristic feature of acidic protons. The six aromatic protons would resonate in the aromatic region (typically 7.5-9.0 ppm). Due to the asymmetric substitution, each aromatic proton is chemically unique and would produce a distinct signal. The splitting patterns (e.g., doublets, triplets, or doublet of doublets) would arise from spin-spin coupling with adjacent protons, allowing for the assignment of each proton to its specific position on the ring.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display twelve unique signals, corresponding to each of the twelve carbon atoms in the molecule. The signals for the carboxyl carbon (-COOH) and the nitrile carbon (-CN) are particularly diagnostic. The carboxyl carbon is expected in the downfield region around 165-175 ppm, while the nitrile carbon typically appears around 110-120 ppm. The remaining ten signals would correspond to the carbons of the naphthalene ring, with quaternary carbons (those without attached protons) generally showing weaker signals than protonated carbons.

Predicted ¹H NMR Data for 5-Cyano-2-naphthoic Acid

| Predicted Signal | Multiplicity | Number of Protons | Approximate Chemical Shift (ppm) | Assignment |

| 1 | Singlet (broad) | 1H | >12.0 | -COOH |

| 2-7 | Multiplets | 6H | 7.5 - 9.0 | Ar-H |

Predicted ¹³C NMR Data for 5-Cyano-2-naphthoic Acid

| Approximate Chemical Shift (ppm) | Carbon Type | Assignment |

| 165-175 | Quaternary (C=O) | C-12 (-COOH) |

| 120-140 | Aromatic (CH & C) | C-1 to C-10 |

| 110-120 | Quaternary (C≡N) | C-11 (-CN) |

To unambiguously assign the signals from 1D NMR and confirm the precise connectivity of atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 5-Cyano-2-naphthoic acid, a COSY spectrum would show cross-peaks connecting the signals of neighboring aromatic protons, which is crucial for tracing the proton sequence around each ring of the naphthalene system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each of the six aromatic proton signals to its corresponding aromatic carbon signal, confirming the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly valuable for identifying the positions of quaternary carbons that are not visible in an HSQC spectrum. For instance, the aromatic protons would show correlations to the carboxyl carbon, the nitrile carbon, and the other quaternary carbons of the naphthalene core, confirming the substitution pattern of the functional groups.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 5-Cyano-2-naphthoic acid (C₁₂H₇NO₂), the theoretical monoisotopic mass is 197.0477 g/mol . An experimental HR-MS measurement matching this value to within a few parts per million (ppm) would provide unequivocal confirmation of the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. The molecule would likely undergo characteristic fragmentation upon ionization. Key fragmentation pathways would involve the loss of the functional groups, such as the hydroxyl radical (·OH), the entire carboxyl group (·COOH), or the cyano group (·CN).

Predicted HR-MS Fragmentation Data for 5-Cyano-2-naphthoic Acid

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₁₂H₇NO₂]⁺• | Molecular Ion (M⁺•) | 197.0477 |

| [C₁₂H₆NO]⁺ | M⁺• - •OH | 180.0449 |

| [C₁₁H₇N]⁺• | M⁺• - •COOH | 153.0578 |

| [C₁₁H₇O₂]⁺ | M⁺• - •CN | 171.0446 |

| [C₁₀H₇]⁺ | M⁺• - •COOH - CO | 127.0548 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The key vibrational modes for 5-Cyano-2-naphthoic acid can be attributed to the carboxylic acid group, the cyano group, and the substituted naphthalene ring system. The carboxylic acid moiety is characterized by a prominent O-H stretching vibration, which is typically broad in the IR spectrum due to hydrogen bonding, appearing in the range of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid is expected to be a strong band in the IR spectrum, generally observed between 1700 cm⁻¹ and 1730 cm⁻¹ for aromatic acids. nih.gov

The cyano (C≡N) group has a very characteristic and sharp absorption in a region of the spectrum where few other groups absorb, typically between 2200 cm⁻¹ and 2240 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum. The naphthalene ring gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and their position can give clues about the substitution pattern of the naphthalene ring.

A combination of IR and Raman spectroscopy is particularly powerful. While the C=O stretch is strong in the IR, the symmetric vibrations of the naphthalene ring are often more prominent in the Raman spectrum. DFT calculations on related molecules like 2-naphthoic acid have been shown to provide vibrational frequencies that are in good agreement with experimental data, aiding in the precise assignment of the observed spectral bands. nih.gov

Table 1: Predicted Key Vibrational Frequencies for 5-Cyano-2-naphthoic Acid

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Medium |

| C≡N Stretch (Cyano) | 2200-2240 | Medium, Sharp | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong | Medium |

| C-C Stretch (Aromatic Ring) | 1400-1600 | Medium-Strong | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1200-1300 | Strong | Weak |

| O-H Bend (Carboxylic Acid) | 1300-1440 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of 5-Cyano-2-naphthoic acid is expected to be dominated by π → π* transitions within the naphthalene ring system. The presence of the carboxylic acid and cyano groups, both of which are electron-withdrawing, will influence the energies of these transitions.

For the parent molecule, 2-naphthoic acid, the UV-Vis spectrum typically shows absorption maxima around 236 nm, 280 nm, and 334 nm. sielc.com These bands are characteristic of the naphthalene chromophore. The introduction of a cyano group at the 5-position is expected to cause a red-shift (bathochromic shift) in these absorption bands. This is due to the extension of the conjugated π-system and the electron-withdrawing nature of the cyano group, which can lower the energy of the lowest unoccupied molecular orbital (LUMO).

The spectrum is anticipated to display multiple bands, which is typical for polycyclic aromatic hydrocarbons. These bands arise from electronic transitions between different vibrational levels of the ground and excited electronic states. The fine structure of these bands can sometimes be observed, providing further information about the molecule's electronic structure. The intensity of the absorption is given by the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength. For π → π* transitions, the molar absorptivity is typically high (ε > 10,000 L mol⁻¹ cm⁻¹).

Table 2: Expected UV-Vis Absorption Maxima for 5-Cyano-2-naphthoic Acid (based on 2-naphthoic acid)

| Transition | Approximate λmax (nm) for 2-Naphthoic Acid sielc.com | Expected Shift for 5-Cyano-2-naphthoic Acid |

|---|---|---|

| π → π* | 236 | Bathochromic (Red-shift) |

| π → π* | 280 | Bathochromic (Red-shift) |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Naphthalene derivatives are known to be fluorescent, and the introduction of a cyano group can significantly modulate the fluorescence properties. The cyano group is electron-withdrawing and can enhance the fluorescence quantum yield in some aromatic systems by decreasing non-radiative decay rates. mdpi.com

The fluorescence emission spectrum of 5-Cyano-2-naphthoic acid is expected to be a mirror image of its lowest energy absorption band (the S₀ → S₁ transition), although this is not always strictly the case. The emission maximum will be at a longer wavelength (lower energy) than the absorption maximum, with the difference being the Stokes shift. The magnitude of the Stokes shift can provide insights into the changes in geometry and solvation between the ground and excited states.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. While specific data for 5-Cyano-2-naphthoic acid is not available, related compounds like 5-cyano-2-naphthol exhibit interesting photophysical properties, including excited-state proton transfer (ESPT), which can lead to dual fluorescence. It is plausible that 5-Cyano-2-naphthoic acid could also exhibit complex excited-state dynamics, potentially influenced by solvent polarity and hydrogen bonding interactions with the carboxylic acid and cyano moieties.

Table 3: Hypothetical Steady-State Fluorescence Characteristics of 5-Cyano-2-naphthoic Acid

| Parameter | Expected Characteristics |

|---|---|

| Excitation Wavelength (λex) | Should correspond to a π → π* absorption band (e.g., ~340-360 nm) |

| Emission Wavelength (λem) | Red-shifted from the excitation wavelength (e.g., ~380-450 nm) |

| Stokes Shift | Expected to be moderate, influenced by solvent polarity |

| Fluorescence Quantum Yield (Φf) | Potentially moderate to high, influenced by solvent and pH |

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides direct information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime is a crucial parameter for understanding the dynamics of the excited state, including radiative and non-radiative decay processes. nih.gov

For many aromatic molecules, the fluorescence decay is mono-exponential, characterized by a single lifetime. However, in cases where there are multiple excited-state species or complex decay pathways (such as excited-state reactions or conformational changes), the decay can be multi-exponential. For 5-Cyano-2-naphthoic acid, the possibility of excited-state proton transfer from the carboxylic acid group, or specific interactions with the solvent, could lead to complex decay kinetics.

Studies on related cyano-substituted aromatic compounds have shown that the fluorescence lifetime can be sensitive to the solvent environment. nih.gov For instance, hydrogen-bonding interactions with the cyano group or the carboxylic acid could alter the rates of non-radiative decay pathways and thus affect the excited-state lifetime. While experimental lifetime data for 5-Cyano-2-naphthoic acid is not available, measurements on analogous systems suggest that lifetimes in the nanosecond range would be expected. For example, the fluorescence lifetime of 5-cyano-2-naphthol has been measured to be around 22 ns in certain environments.

Table 4: Anticipated Time-Resolved Fluorescence Parameters for 5-Cyano-2-naphthoic Acid

| Parameter | Expected Value/Characteristic |

|---|---|

| Excited-State Lifetime (τ) | Expected to be in the nanosecond (ns) range |

| Decay Kinetics | Potentially multi-exponential depending on solvent and pH |

| Influencing Factors | Solvent polarity, hydrogen bonding, presence of quenchers |

Computational Chemistry and Theoretical Investigations of 5 Cyano 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the ground-state properties of chemical compounds. For 5-Cyano-2-naphthoic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 5-Cyano-2-naphthoic acid, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important due to the rotational freedom of the carboxylic acid group (-COOH) relative to the naphthalene (B1677914) ring. Different orientations of the carboxyl group can lead to different conformers with varying energies. Theoretical calculations would identify the most stable conformer, which is essential for accurately predicting other molecular properties. For similar molecules like 2-naphthoic acid, studies have shown that different conformers can exist, and their relative stability is determined by factors such as intramolecular hydrogen bonding and steric hindrance.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

Table 1: Hypothetical Frontier Orbital Data for 5-Cyano-2-naphthoic Acid This table is illustrative and based on general principles, as specific experimental or calculated data for 5-Cyano-2-naphthoic acid is not available.

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| Energy Gap (ΔE) |

Molecular Electrostatic Potential and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For 5-Cyano-2-naphthoic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. These regions would be susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the carboxyl group, making it a likely site for nucleophilic attack. This analysis provides valuable insights into the molecule's intermolecular interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction. For 5-Cyano-2-naphthoic acid, NBO analysis would reveal the extent of electron delocalization from the naphthalene ring to the electron-withdrawing cyano and carboxyl groups. Significant delocalization energies would indicate a highly conjugated and stable system. This method helps to rationalize the molecule's structure and reactivity based on Lewis-like bonding patterns and the deviations from this ideal picture.

Advanced Quantum Chemical Methods for Excited States and Spectroscopy

While DFT is excellent for ground-state properties, methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to study the behavior of molecules in their excited states. These calculations are essential for understanding and predicting spectroscopic properties.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule. The absorption spectrum corresponds to the energy required to promote an electron from a lower energy orbital to a higher one (e.g., HOMO to LUMO). The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, emission spectra (fluorescence) can be predicted by calculating the energy released when an electron returns from an excited state to the ground state. For 5-Cyano-2-naphthoic acid, these theoretical spectra would be invaluable for interpreting experimental spectroscopic data and understanding the influence of the cyano and carboxyl groups on the photophysical properties of the naphthalene core.

Exploration of Potential Energy Surfaces for Photochemical Processes

A computational investigation in this area would involve mapping the electronic excited state potential energy surfaces to understand the molecule's behavior upon absorption of light. This could reveal potential photochemical reaction pathways, such as photoisomerization or dissociation, by identifying key features like conical intersections and transition states. However, no such specific studies on 5-cyano-2-naphthoic acid have been identified.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics simulations would be instrumental in exploring the conformational landscape of 5-cyano-2-naphthoic acid in various solvent environments. Such simulations could provide insights into the rotational barriers of the carboxylic acid and cyano groups and how solvent molecules arrange around the solute, influencing its conformation and solubility. This data is not currently available in the literature.

Computational Modeling of Intermolecular Interactions

Quantification of Hydrogen Bonding and π-Stacking Interactions

Theoretical calculations are essential for quantifying the strength and nature of non-covalent interactions that govern the self-assembly of 5-cyano-2-naphthoic acid. Methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could be used to analyze the electron density and characterize hydrogen bonds involving the carboxylic acid and cyano groups, as well as π-stacking between the naphthalene rings. Specific energy values for these interactions in 5-cyano-2-naphthoic acid dimers or larger clusters have not been reported.

Supramolecular Assembly Prediction in Solid and Solution States

Predicting the supramolecular assembly of 5-cyano-2-naphthoic acid would involve computational techniques that can forecast crystal packing or aggregation in solution. This is a complex field of computational chemistry that relies on accurate models of intermolecular forces. Without experimental data, such as a crystal structure, or dedicated computational studies, the preferred supramolecular synthons and resulting architectures for this specific molecule remain undetermined.

Photophysical Properties and Excited State Dynamics of 5 Cyano 2 Naphthoic Acid

Intrinsic Fluorescence Characteristics: Quantum Yields and Radiative Lifetimes

The intrinsic fluorescence characteristics of aromatic molecules, such as quantum yields and radiative lifetimes, are highly sensitive to their molecular structure and environment. For 5-cyano-2-naphthoic acid, the presence of both an electron-withdrawing cyano group and a carboxylic acid group on the naphthalene (B1677914) ring will significantly influence its electronic transitions and subsequent de-excitation pathways.

Generally, the introduction of a cyano group into an aromatic system can have a pronounced effect on its fluorescence quantum yield. In some cases, cyano-substitution has been shown to remarkably increase the fluorescence quantum yield by suppressing non-radiative decay pathways. For instance, in the case of 2-(2-hydroxyphenyl)benzothiazole (B1206157), a cyano-substituted derivative exhibited a significantly higher fluorescence quantum yield (0.49 in CH₂Cl₂) compared to the unsubstituted parent compound (0.01). This enhancement was attributed to the suppression of non-radiative decay processes while the radiative rate constant remained almost constant.

The radiative lifetime (τ₀) is an intrinsic property of a molecule and is inversely proportional to the rate of fluorescence emission. It can be estimated from the absorption and fluorescence spectra. The actual measured fluorescence lifetime (τ) is influenced by both radiative (kᵣ) and non-radiative (kₙᵣ) decay rates.

Table 1: Illustrative Fluorescence Properties of a Cyano-Substituted Aromatic Compound

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Radiative Rate Constant (kᵣ) (s⁻¹) | Non-radiative Rate Constant (kₙᵣ) (s⁻¹) |

|---|---|---|---|---|---|

| Cyano-substituted HBT | CH₂Cl₂ | 0.49 | - | ~1 x 10⁸ | Suppressed |

| Unsubstituted HBT | CH₂Cl₂ | 0.01 | - | ~1 x 10⁸ | High |

Data for 2-(2-hydroxyphenyl)benzothiazole and its cyano-derivative, presented for illustrative purposes.

Excited-State Proton Transfer (ESPT) Mechanisms and Kinetics in Cyano-Naphthalene Derivatives

Excited-state proton transfer (ESPT) is a phenomenon where a molecule becomes a significantly stronger acid or base upon electronic excitation. Naphthalene derivatives with hydroxyl or carboxylic acid groups are well-known photoacids.

The solvent environment plays a crucial role in the dynamics and rate constants of ESPT. The ability of the solvent to accept a proton and stabilize the resulting charged species is paramount. For naphthol derivatives, ESPT is efficient in water but often does not occur in less polar organic solvents. However, the introduction of a cyano group can enhance the photoacidity to such an extent that ESPT becomes feasible even in alcoholic solvents.

The dynamics of ESPT in different solvents can be complex, involving steps such as the formation of hydrogen-bonded complexes, solvent reorientation, and proton dissociation. The rate constants for these processes are highly dependent on the solvent's polarity, hydrogen-bonding capability, and viscosity.

The cyano group is a strong electron-withdrawing group, and its presence on the naphthalene ring is expected to significantly increase the photoacidity of the carboxylic acid group in 5-cyano-2-naphthoic acid. This is because the cyano group can stabilize the negative charge that develops on the carboxylate anion in the excited state. This enhanced photoacidity can lead to more efficient and faster ESPT. rsc.org

Studies on cyano-substituted naphthols have demonstrated this dramatic increase in photoacidity, allowing for proton transfer to solvents that are not basic enough to accept a proton from the parent naphthol in the excited state. rsc.org A similar effect is anticipated for 5-cyano-2-naphthoic acid.

Bifunctional molecules containing both a photoacidic group (like a carboxylic acid) and another functional group can exhibit complex ESPT behavior. While the term "proton antenna" typically refers to a group that facilitates proton transfer to the photoacidic center, in the case of 5-cyano-2-naphthoic acid, the cyano group primarily acts as an electronic withdrawing group to enhance the intrinsic photoacidity of the carboxylic acid.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

Solvatochromism refers to the change in the absorption and emission spectra of a molecule with the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states. Molecules that exhibit a significant change in their dipole moment upon excitation typically show strong solvatochromism.

For 5-cyano-2-naphthoic acid, both the cyano and carboxylic acid groups are polar. It is expected that the excited state will have a different dipole moment compared to the ground state, leading to solvatochromic shifts in its fluorescence spectra. The extent of this shift will depend on the nature of the electronic transition and the degree of charge redistribution in the excited state. In a study of 5-isocyanonaphthalene-1-ol, a related compound, significant solvatochromic effects were observed. nih.gov

Table 2: Illustrative Solvatochromic Data for a Related Naphthalene Derivative

| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | - | - | - |

| Dichloromethane | - | - | - |

| Acetonitrile | - | - | - |

| Methanol | - | - | - |

Data for 5-isocyanonaphthalene-1-ol, presented for illustrative purposes. Specific values are not provided in the source. nih.gov

Nonradiative Decay Pathways and Mechanisms of Photostability

In addition to fluorescence, excited molecules can return to the ground state through non-radiative decay pathways. These processes compete with fluorescence and reduce the quantum yield. Common non-radiative pathways include internal conversion, intersystem crossing to the triplet state, and photochemical reactions.

The photostability of a molecule is its ability to resist degradation upon exposure to light. For 5-cyano-2-naphthoic acid, potential photochemical reactions could involve the cyano or carboxylic acid groups. The efficiency of non-radiative decay pathways can be influenced by the solvent and the presence of quenchers. As mentioned earlier, cyano-substitution can sometimes suppress non-radiative decay, thereby increasing both the fluorescence quantum yield and the photostability of the molecule. mdpi.com However, the specific non-radiative decay mechanisms for 5-cyano-2-naphthoic acid would need to be investigated experimentally.

Tuning Photophysical Properties via Chemical Modification and Environmental Control

The photophysical properties of aromatic molecules like 5-Cyano-2-naphthoic acid are intrinsically linked to their chemical structure and the surrounding environment. Modifications to the molecule or changes in the solvent can significantly alter its absorption and emission characteristics.

Chemical Modification: The primary chemical modifications inherent to this molecule are the cyano and carboxylic acid groups attached to the naphthalene ring. The cyano group at the 5-position is a strong electron-withdrawing group. This functionalization is known to enhance the photoacidity of proton-donating substituents on the naphthalene core. instras.comrsc.org In the case of the related 5-cyano-2-naphthol, this effect is pronounced, leading to efficient excited-state proton transfer (ESPT). instras.com For 5-Cyano-2-naphthoic acid, this implies that the carboxylic acid proton would be significantly more acidic in the excited state compared to the ground state.

Environmental Control (Solvatochromism): The polarity of the solvent is a key environmental factor that can tune the photophysical properties. A change in the solvent environment can lead to a shift in the spectral position of absorption and fluorescence bands, a phenomenon known as solvatochromism. Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism.

For 5-Cyano-2-naphthoic acid, photoexcitation is expected to lead to an intramolecular charge transfer (ICT) state, where electron density shifts from the naphthalene ring towards the electron-withdrawing cyano and carboxylic acid groups. This would result in a larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g). Consequently, in polar solvents, the excited state would be stabilized more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.

The effect of solvent polarity on the photophysical properties can be illustrated as follows:

| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption λ_max | Expected Emission λ_max | Expected Stokes Shift (Δν) |

| Hexane | Low (~1.9) | Shorter Wavelength | Shorter Wavelength | Smaller |

| Dichloromethane | Medium (~9.1) | ↓ | ↓ | ↓ |

| Acetonitrile | High (~37.5) | ↓ | ↓ | ↓ |

| Water | High (~80.1) | Longer Wavelength | Longer Wavelength | Larger |

This is a hypothetical data table illustrating expected trends. Actual values require experimental measurement.

Furthermore, the hydrogen-bonding capability of the solvent can influence the excited-state dynamics. In protic solvents like water or alcohols, specific hydrogen-bonding interactions with the carboxylic acid group can facilitate or inhibit proton transfer processes. Studies on the analogous 5-cyano-2-naphthol in various aqueous and non-aqueous environments have shown that the rate and efficiency of excited-state proton transfer are strongly correlated with the solvent's dielectric constant and hydrogen-bonding ability. nih.govstellarnet.us

Interplay Between Ground and Excited State Molecular Structure and Photophysics

The photophysical behavior of 5-Cyano-2-naphthoic acid is fundamentally governed by the geometries and electronic distributions of its ground (S₀) and first excited singlet (S₁) states.

Ground State (S₀): In the ground state, the naphthalene ring system is aromatic, conforming to Hückel's rule with 10 π-electrons. The molecule is largely planar, although there may be some torsion around the bond connecting the carboxylic acid group to the naphthalene ring.

Excited State (S₁): Upon absorption of a photon, the molecule is promoted to an electronically excited state. For naphthalene derivatives, this first singlet excited state (S₁) possesses significant [4n+2] antiaromatic character according to Baird's rule for excited states. rsc.org This change from an aromatic ground state to an antiaromatic excited state is a driving force for many of its photophysical and photochemical properties.

Deprotonation from the carboxylic acid group in the excited state leads to the formation of a carboxylate anion. Computational studies on the parent 2-naphthoic acid have shown that in this excited carboxylate, the negative charge remains largely localized between the two oxygen atoms of the COO⁻ group. rsc.org This charge localization prevents effective delocalization into the naphthalene ring, which in turn does not alleviate the ring's excited-state antiaromaticity. In fact, for 2-naphthoic acid, deprotonation in the excited state is suggested to slightly increase the antiaromatic character of the naphthalene system. rsc.org

This behavior contrasts sharply with that of 2-naphthol, where deprotonation in the excited state creates a phenoxide-like anion. The negative charge on the oxygen can delocalize effectively into the ring, which helps to relieve the excited-state antiaromaticity and stabilize the excited conjugate base. rsc.org This fundamental difference explains why naphthols are typically much stronger photoacids than naphthoic acids.

The interplay between the structure and photophysics can be summarized in the following points:

Aromaticity Change: The transition from a ground state with Hückel aromaticity to an excited state with Baird antiaromaticity is a key feature.

Charge Distribution: Upon excitation, electron density is redistributed. The electron-withdrawing nature of the cyano and carboxyl groups promotes a charge-transfer character in the excited state.

Structural Relaxation: The geometry of the molecule may relax in the excited state to accommodate the new electronic distribution. This can involve changes in bond lengths and angles within the naphthalene core.

Deprotonation Dynamics: The increased acidity of the carboxylic acid in the excited state is a direct consequence of the altered electronic structure. However, the energetic stabilization gained by deprotonation is tempered by the fact that it does not relieve the antiaromaticity of the naphthalene ring, unlike in naphthols. rsc.org

Chemical Reactivity and Mechanistic Studies of 5 Cyano 2 Naphthoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation, providing pathways to a variety of derivatives.

Esterification Reactions and Kinetic Studies

The conversion of carboxylic acids to esters, known as esterification, is a fundamental and widely used reaction. For 5-Cyano-2-naphthoic acid, this transformation can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically conducted using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

A general route for the synthesis of naphthoic acid esters involves reacting the naphthoic acid with a linear or branched alcohol using a suitable catalyst, such as a titanium-based catalyst. google.com

Table 1: General Conditions for Esterification of Naphthoic Acids

| Reactants | Catalyst | Conditions | Product |

|---|

Amidation and Other Carboxyl Group Transformations

The carboxylic acid moiety of 5-Cyano-2-naphthoic acid can be converted into amides, which are important functional groups in medicinal chemistry. The most common method for this transformation involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl halide, typically an acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

This intermediate, 5-cyano-2-naphthoyl chloride, is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding N-substituted 2-naphthamide (B1196476) derivative. This method is efficient and allows for the synthesis of a wide array of amides by varying the amine component. nih.gov

Table 2: Representative Amidation Synthesis Scheme

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Cyano-2-naphthoic acid | SOCl₂, Acetonitrile (MeCN) | 5-Cyano-2-naphthoyl chloride |

This synthetic strategy is analogous to methods used for preparing amides from similar starting materials, such as the conversion of 5-carboxyphthalide (B1580894) to 5-carbamoylphthalide via the acid chloride intermediate. google.com

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can undergo various transformations, providing access to other important nitrogen-containing functional groups.

Nucleophilic Substitution Reactions (e.g., Ipso-Substitution) and Their Scope

Direct nucleophilic substitution of the cyano group (ipso-substitution) on an aromatic ring like naphthalene (B1677914) is a challenging and rarely observed reaction. The carbon atom of the cyano group is not highly electrophilic, and the cyanide ion (CN⁻) is a relatively poor leaving group under typical nucleophilic aromatic substitution conditions. There is no significant documentation in the scientific literature describing the ipso-substitution of the cyano group in 5-Cyano-2-naphthoic acid. Instead, the electron-withdrawing nature of the cyano group typically serves to activate other positions on the naphthalene ring for nucleophilic attack, especially if a suitable leaving group is present at an activated position.

Conversion of the Nitrile Functionality to Other Nitrogen-Containing Functional Groups (e.g., Tetrazole)

A well-established and synthetically valuable transformation of the nitrile group is its conversion into a tetrazole ring. Tetrazoles are considered important bioisosteres of carboxylic acids in drug design. nih.govnih.gov The most common method for this conversion is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source. nih.govresearchgate.net

For 5-Cyano-2-naphthoic acid, this reaction would involve treating the compound with sodium azide (NaN₃) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or trialkyltin compounds. nih.govgoogle.com The Lewis acid coordinates to the nitrogen atom of the nitrile, activating it towards nucleophilic attack by the azide ion. organic-chemistry.org The subsequent cyclization and protonation steps yield the 5-(5-carboxy-naphthalen-2-yl)-1H-tetrazole. This reaction is generally high-yielding and provides a direct route to incorporating the tetrazole moiety. organic-chemistry.org

Table 3: General Conditions for Tetrazole Synthesis from Aromatic Nitriles

| Nitrile Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| Aromatic Nitrile | Sodium Azide, Zinc Chloride | Reflux in solvent (e.g., water) | 5-Aryl-1H-tetrazole |

Cycloaddition Reactions Involving the Naphthalene Ring and Electron-Deficient Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile. While the naphthalene ring contains conjugated double bonds, it is highly aromatic. Participating in a Diels-Alder reaction would require the disruption of this aromaticity, which carries a significant energetic penalty.

Furthermore, a standard Diels-Alder reaction proceeds most efficiently between an electron-rich diene and an electron-deficient dienophile. In the case of 5-Cyano-2-naphthoic acid, the naphthalene ring is substituted with two strong electron-withdrawing groups (-CN and -COOH). This electronic characteristic makes the naphthalene system electron-deficient, and therefore a very poor diene for a reaction with electron-deficient dienophiles. Such a reaction would be electronically mismatched and is not expected to proceed under normal thermal conditions. For cycloaddition to occur on substituted naphthalenes, highly reactive dienophiles or specialized conditions, such as high pressure or Lewis acid catalysis, are often required, and the reaction typically involves the more reactive, less aromatic ring of a quinone derivative rather than a fully aromatic naphthoic acid. nih.govresearchgate.net

Derivatization Strategies for Expanding Molecular Complexity

The synthetic utility of 5-cyano-2-naphthoic acid is underscored by the presence of two versatile and chemically distinct functional groups: a carboxylic acid and a cyano moiety. These groups can be selectively or sequentially modified to generate a diverse library of derivatives with expanded molecular complexity. Such derivatization is crucial for modulating the compound's physicochemical properties and for its application in materials science and medicinal chemistry.

The carboxylic acid group is a primary site for derivatization. Standard esterification procedures, such as the Fischer esterification involving reaction with an alcohol in the presence of an acid catalyst, can be employed to produce a variety of esters. masterorganicchemistry.commasterorganicchemistry.com The reaction conditions can be tailored to accommodate a wide range of alcohols, from simple alkyl chains to more complex polyfunctional molecules. masterorganicchemistry.commasterorganicchemistry.com For substrates that may be sensitive to strong acidic conditions, alternative methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offer a milder approach. commonorganicchemistry.com Another common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. commonorganicchemistry.com

Amide synthesis represents another major pathway for derivatization. The carboxylic acid can be directly coupled with a primary or secondary amine using a variety of coupling agents. libretexts.org For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be an efficient condensing agent for the formation of amides from related naphthoic acids. nih.gov Alternatively, the intermediate acyl chloride can be reacted with an amine to form the corresponding amide, often with high yields. libretexts.org A patent describing the synthesis of a naphthalenecarboxylic acid amide compound reports a yield of 77 mole % when reacting the corresponding naphthalenecarboxylic acid chloride with ammonium (B1175870) acetate (B1210297) in tetrahydrofuran. google.com In another example from the same patent, a yield of 94 mole % was achieved by adding the acid chloride solution to a suspension of ammonium acetate in tetrahydrofuran. google.com Microwave-assisted synthesis has also been explored for the amidation of carboxylic acids under solvent-free conditions, offering a green chemistry approach. researchgate.net

The cyano group also offers a rich chemistry for further molecular elaboration. It can be hydrolyzed under either acidic or basic conditions to yield an amide or a carboxylic acid. organicchemistrytutor.comlibretexts.orgchemguide.co.uk The hydrolysis typically proceeds in two stages, first forming the amide, which can then be further hydrolyzed to the carboxylic acid upon extended reaction times or under harsher conditions. organicchemistrytutor.comlibretexts.orgchemguide.co.uk Milder conditions can sometimes be employed to selectively stop the reaction at the amide stage. chemistrysteps.com For instance, the use of a mild base and hydrogen peroxide is a known method for the conversion of nitriles to amides. commonorganicchemistry.com

Furthermore, the cyano group can be reduced to a primary amine. commonorganicchemistry.comstudymind.co.uk A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon, is another widely used method, and is often preferred in industrial settings due to its lower cost. studymind.co.ukwikipedia.org The presence of electron-withdrawing groups on an aromatic ring can influence the reaction conditions required for nitrile reduction. nih.gov The resulting amino group can then serve as a handle for a vast array of subsequent chemical modifications.

The strategic combination of these derivatization reactions on both the carboxylic acid and cyano groups allows for the systematic and controlled expansion of the molecular complexity of 5-cyano-2-naphthoic acid, leading to the generation of novel compounds with tailored properties.

| Functional Group | Reaction | Reagents and Conditions | Product |

| Carboxylic Acid | Esterification (Fischer) | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Carboxylic Acid | Esterification (Steglich) | Alcohol, DCC, DMAP | Ester |

| Carboxylic Acid | Amide Formation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Amide |

| Carboxylic Acid | Amide Formation (direct coupling) | Amine, Coupling Agent (e.g., DMTMM) | Amide |

| Cyano Group | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Cyano Group | Hydrolysis (Basic) | NaOH(aq), Heat | Carboxylate Salt |

| Cyano Group | Partial Hydrolysis to Amide | Mild basic conditions (e.g., H₂O₂/OH⁻) | Amide |

| Cyano Group | Reduction to Amine | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Cyano Group | Reduction to Amine (Catalytic Hydrogenation) | H₂, Catalyst (e.g., Raney Ni, Pd/C) | Primary Amine |

Redox Chemistry and Electrochemical Behavior of the Cyano and Carboxylic Acid Groups

The naphthalene core can undergo both oxidation and reduction. The presence of two electron-withdrawing groups, the cyano and carboxylic acid moieties, is expected to make the naphthalene ring more electron-deficient and therefore more difficult to oxidize and easier to reduce compared to unsubstituted naphthalene. Studies on core-substituted naphthalene diimides have shown that the reduction potentials can be tuned by the electronic nature of the substituents. nih.gov

The carboxylic acid group is generally considered electrochemically inactive within the typical potential windows used for organic compounds, though its reduction at very negative potentials can occur. acs.org However, the cyano group can be electrochemically active. The electrochemical reduction of aromatic nitriles has been studied, and it typically involves the transfer of electrons to the C≡N triple bond. rsc.org

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules like 5-cyano-2-naphthoic acid. iaea.orgresearchgate.net A cyclic voltammogram would likely reveal one or more reduction peaks corresponding to the addition of electrons to the π-system of the molecule. The potential at which these reductions occur would be indicative of the energy of the lowest unoccupied molecular orbital (LUMO). Similarly, an oxidation peak might be observed at a sufficiently positive potential, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO). The redox potentials of benzoic acid and its derivatives have been investigated, and it has been shown that electron-withdrawing substituents make the reduction more favorable. nih.gov

The electrochemical response of 5-cyano-2-naphthoic acid can also be influenced by the pH of the medium due to the acidic nature of the carboxylic acid group. At pH values above its pKa, the carboxylate anion would be the predominant species. The presence of a negative charge on the molecule would likely make it more difficult to reduce compared to the protonated carboxylic acid form.

| Functional Group / Moiety | Expected Redox Behavior | Influencing Factors |

| Naphthalene Ring | Reducible, Oxidizable | Electron-withdrawing substituents (cyano, carboxylic acid) make it harder to oxidize and easier to reduce. |

| Cyano Group | Reducible | The potential will be influenced by the overall electronic structure of the molecule. |

| Carboxylic Acid Group | Generally redox-inactive in common potential windows. | Can be reduced at very negative potentials. |

Acid-Base Transformations and Their Impact on Molecular Reactivity

The acid-base properties of 5-cyano-2-naphthoic acid are centered around the acidic carboxylic acid group and the weakly basic cyano group. These properties are critical as they influence the molecule's solubility, intermolecular interactions, and reactivity in different chemical environments.

The most significant acid-base transformation is the deprotonation of the carboxylic acid group to form the corresponding carboxylate anion. The acidity of a carboxylic acid is quantified by its pKa value. For the parent compound, 2-naphthoic acid, the pKa is approximately 4.2. wikipedia.org The presence of a cyano group at the 5-position is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. This is due to the strong electron-withdrawing nature of the cyano group, which stabilizes the negative charge of the conjugate base (the carboxylate) through an inductive effect. askfilo.compharmaguideline.comlibretexts.org This stabilization makes the loss of a proton more favorable. askfilo.com Therefore, the pKa of 5-cyano-2-naphthoic acid is predicted to be lower than 4.2.

The state of protonation of the carboxylic acid group has a profound impact on the molecule's reactivity. The carboxylate anion is a better nucleophile than the neutral carboxylic acid and can participate in reactions where the carboxylic acid itself would be unreactive. Conversely, in electrophilic substitution reactions on the naphthalene ring, the carboxylic acid group is deactivating, and the carboxylate group is even more so.

The cyano group, while often considered neutral, possesses a lone pair of electrons on the nitrogen atom and can act as a very weak base. quora.com The nitrogen lone pair resides in an sp-hybridized orbital, which has a high degree of s-character, holding the electrons close to the nucleus and making them less available for protonation. libretexts.orglibretexts.org Consequently, nitriles are extremely weak bases. quora.com

Another important acid-base transformation involving the cyano group is its hydrolysis. Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. ebsco.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. organicchemistrytutor.comlibretexts.org In basic hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. organicchemistrytutor.comlibretexts.org The reaction conditions can sometimes be controlled to favor the formation of the intermediate amide. chemistrysteps.com This transformation is irreversible and fundamentally alters the chemical nature of this position on the naphthalene ring.

| Functional Group | Acid/Base Character | Transformation | Conditions | Impact on Reactivity |

| Carboxylic Acid | Acidic | Deprotonation | Basic conditions (pH > pKa) | Forms carboxylate anion, which is more nucleophilic. |

| Cyano Group | Very Weakly Basic | Protonation | Strongly acidic conditions | Generally does not significantly impact reactivity due to very low basicity. |

| Cyano Group | N/A | Hydrolysis to Amide | Mild acidic or basic conditions | Introduces a new functional group with different reactivity. |

| Cyano Group | N/A | Hydrolysis to Carboxylic Acid | Strong acidic or basic conditions, heat | Converts the cyano group to a carboxylic acid, creating a dicarboxylic acid derivative. |

Applications in Advanced Materials and Supramolecular Chemistry

Utilization as a Ligand in Metal-Organic Frameworks (MOFs)

5-Cyano-2-naphthoic acid serves as a bifunctional organic linker, crucial for the construction of Metal-Organic Frameworks (MOFs). These materials, known for their high porosity and extensive surface areas, are assembled from metal ions or clusters connected by organic ligands. kaust.edu.sa The presence of both a carboxylate group for metal coordination and a cyano group for potential functionalization makes 5-Cyano-2-naphthoic acid a highly attractive building block in MOF synthesis.

The design of MOFs using 5-Cyano-2-naphthoic acid as a linker follows the principles of reticular chemistry, which allows for the predictable assembly of crystalline solids from molecular building blocks. The synthesis of these MOFs typically involves solvothermal or hydrothermal methods, where the organic ligand and a metal salt are dissolved in a high-boiling point solvent and heated in a sealed vessel. jchemrev.com Alternative synthetic routes such as microwave-assisted synthesis, sonochemical methods, and electrochemical synthesis can also be employed to control crystal size and reaction times. nih.gov

The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Y³⁺) and reaction conditions (temperature, solvent, and pressure) dictates the final structure and properties of the resulting MOF. nih.gov The rigid naphthalene (B1677914) backbone of the ligand helps in the formation of robust frameworks with permanent porosity.

Table 1: Common Synthesis Methods for MOFs

| Method | Description | Advantages |

| Solvothermal/Hydrothermal | Reaction in a sealed vessel at elevated temperature and pressure. | High crystallinity, control over particle size and shape. |

| Microwave-Assisted | Use of microwave irradiation to rapidly heat the reaction mixture. | Short reaction times, high yield, low cost. nih.gov |

| Sonochemical | Application of ultrasound to induce crystallization. | Reduced reaction time, formation of nano-sized crystals. |

| Electrochemical | Anodic dissolution of a metal into a solution containing the organic ligand. | Milder reaction conditions, rapid synthesis. nih.gov |

MOFs constructed from naphthoate-based ligands, such as 5-Cyano-2-naphthoic acid, exhibit a wide range of structural diversity and topologies. The geometry of the ligand, combined with the coordination preferences of the metal center, determines the network's final architecture. The extended, planar nature of the naphthalene core can lead to the formation of both 2D layered structures and complex 3D frameworks. nih.gov

The cyano group of the 5-Cyano-2-naphthoic acid ligand offers a valuable site for post-synthetic modification (PSM). PSM allows for the chemical alteration of the MOF after its initial synthesis, enabling the introduction of new functional groups and the fine-tuning of the material's properties. nih.gov The cyano group can be converted into other functionalities, such as amines or amides, or it can be used to coordinate additional metal ions.

This functionalization can significantly impact the MOF's properties, including its adsorption selectivity, catalytic activity, and sensing capabilities. For instance, the introduction of basic amine groups can enhance the MOF's affinity for acidic gases like carbon dioxide. The ability to tailor the chemical environment within the pores of the MOF opens up a wide range of potential applications. bohrium.com

Role as an Organic Building Block in Complex Molecular Architectures

Beyond MOFs, 5-Cyano-2-naphthoic acid is a valuable precursor for the synthesis of other complex molecular architectures, particularly those with interesting photophysical properties. Its electron-deficient naphthalene system, further functionalized with electron-withdrawing groups, makes it an ideal component for creating materials with tunable electronic characteristics.

"Push-pull" fluorophores are molecules that contain both an electron-donating (push) and an electron-withdrawing (pull) group, connected by a π-conjugated system. This arrangement results in an intramolecular charge transfer (ICT) upon photoexcitation, leading to unique photophysical properties, such as large Stokes shifts and sensitivity to solvent polarity. researchgate.netmdpi.com

5-Cyano-2-naphthoic acid can serve as the electron-withdrawing component in such systems. The naphthalene core acts as the π-conjugated bridge, while the cyano and carboxyl groups provide the "pull" effect. By coupling this unit with various electron-donating moieties, a library of push-pull fluorophores with a wide range of emission colors and electronic properties can be synthesized. The electronic properties of these fluorophores can be further tuned by modifying the strength of the donor and acceptor groups.

The inherent fluorescence of the naphthalene moiety, combined with the electronic modifications introduced by the cyano and carboxyl groups, makes 5-Cyano-2-naphthoic acid a promising precursor for the development of novel luminescent materials. These materials can find applications in various fields, including sensing, bioimaging, and solid-state lighting.

Furthermore, organic molecules with well-defined electronic structures are the fundamental components of Organic Light-Emitting Diodes (OLEDs). The tunable electronic properties of derivatives of 5-Cyano-2-naphthoic acid make them potential candidates for use as emitters or host materials in OLED devices. By carefully designing the molecular structure, it is possible to achieve efficient electroluminescence in the desired color range. The development of new organic semiconductors based on this scaffold could lead to the next generation of flexible and efficient display and lighting technologies. kaust.edu.sa

Integration into Supramolecular Assemblies and Networks

The molecular architecture of 5-Cyano-2-naphthoic acid, featuring a carboxylic acid group, a nitrile (cyano) group, and an extended aromatic naphthalene core, theoretically equips it for participation in a variety of supramolecular assemblies. The carboxylic acid is a robust hydrogen bond donor and acceptor, capable of forming well-defined dimeric synthons (O-H···O) or interacting with other functional groups. The cyano group acts as a competent hydrogen bond acceptor (C≡N···H) and can engage in dipole-dipole interactions. Furthermore, the planar naphthalene system is primed for π-π stacking interactions.

The interplay of these functionalities could, in principle, guide the self-assembly of this molecule into predictable one-, two-, or three-dimensional networks. For instance, the combination of carboxylic acid dimerization and C-H···N hydrogen bonds could lead to the formation of extended tapes or sheets. The specific geometry and connectivity of such networks would be highly dependent on crystallization conditions. However, without experimental crystallographic data, the preferred interaction motifs and resulting network topologies of 5-Cyano-2-naphthoic acid remain hypothetical.

Crystal Engineering and Solid-State Forms

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov

Design Principles for Modulating Intermolecular Interactions in Cocrystal Formation

Cocrystals are multi-component crystals where different molecules are held together in the same lattice through non-covalent interactions. The formation of cocrystals with 5-Cyano-2-naphthoic acid would be guided by the principles of supramolecular synthons—reliable and predictable recognition patterns between functional groups.

The primary design strategy would involve selecting coformer molecules with functional groups complementary to the carboxylic acid and cyano moieties.

Carboxylic Acid Interactions: Coformers containing pyridine (B92270) or amide groups are excellent candidates to form robust and directional hydrogen bonds with the carboxylic acid of 5-Cyano-2-naphthoic acid, creating strong acid-pyridine or acid-amide heterosynthons.

Cyano Group Interactions: The cyano group can interact with hydrogen bond donors like phenols or amides. It can also participate in halogen bonding if coformers with, for example, iodine or bromine atoms are used.

π-π Stacking: Coformers with flat, aromatic systems could be selected to encourage stabilizing π-π stacking interactions with the naphthalene core.

By strategically choosing coformers, it is theoretically possible to modulate the intermolecular interactions and thus engineer the crystal packing and resulting material properties.

Influence of Molecular Packing on Supramolecular Architectures and Solid-State Properties

The way molecules pack in a crystal lattice dictates the material's bulk properties, such as solubility, melting point, and optical behavior. For 5-Cyano-2-naphthoic acid, different packing arrangements would lead to distinct supramolecular architectures. A herringbone packing motif, common for aromatic molecules, might be favored, driven by C-H···π interactions. Alternatively, face-to-face π-stacking could lead to columnar structures.

The presence of the polar cyano group is expected to significantly influence the crystal packing. Antiparallel dimerization is often observed in cyanated aromatic compounds to minimize dipole-dipole repulsions. This, combined with hydrogen bonding, would create complex, densely packed structures. The specific arrangement would determine the accessibility of functional groups and the porosity of the resulting solid, but again, this remains speculative without empirical data.

Development of Novel Functional Materials Based on Naphthalene Carboxylic Acids